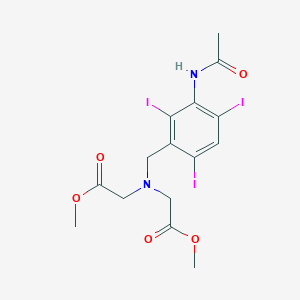
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester, commonly known as DiATI, is a chemical compound that has been widely used in scientific research. It is a member of the class of iodinated radiographic contrast agents and is commonly used in diagnostic imaging procedures.
Mécanisme D'action
The mechanism of action of DiATI involves the interaction of the iodine atoms in the compound with the X-rays used in CT imaging. The iodine atoms absorb the X-rays, leading to an increase in the contrast of the images. The presence of the acetamido group in the compound enhances the solubility of DiATI in water, making it easier to administer.
Effets Biochimiques Et Physiologiques
DiATI is generally considered to be safe for use in diagnostic imaging procedures. The compound is rapidly excreted from the body through the kidneys, reducing the risk of toxicity. However, in rare cases, DiATI can cause allergic reactions, particularly in patients with a history of iodine allergy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DiATI in lab experiments has several advantages. It is a well-established contrast agent that is readily available in the market. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, the use of DiATI in lab experiments is limited to imaging studies, and it cannot be used for other applications, such as drug delivery.
Orientations Futures
The use of DiATI in scientific research is expected to continue to grow in the future. One potential area of future research is the development of new imaging techniques that can enhance the sensitivity and specificity of CT imaging using DiATI. Another potential area of research is the use of DiATI in combination with other imaging agents, such as magnetic resonance imaging (MRI) contrast agents, to improve the accuracy of diagnostic imaging. Additionally, the development of new derivatives of DiATI with improved properties, such as increased solubility or reduced toxicity, is an area of active research.
Méthodes De Synthèse
The synthesis of DiATI involves the reaction of 3-acetamido-2,4,6-triiodobenzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain the pure DiATI. The synthesis of DiATI is a well-established method, and the compound is readily available in the market.
Applications De Recherche Scientifique
DiATI has been extensively used in scientific research as a contrast agent for X-ray computed tomography (CT) imaging. It is particularly useful in imaging the liver, spleen, and pancreas. DiATI is also used in the imaging of blood vessels and tumors. The compound has been shown to be effective in enhancing the contrast of CT images, allowing for better visualization of the targeted tissues.
Propriétés
Numéro CAS |
19014-73-4 |
|---|---|
Nom du produit |
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester |
Formule moléculaire |
C15H17I3N2O5 |
Poids moléculaire |
686.02 g/mol |
Nom IUPAC |
methyl 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C15H17I3N2O5/c1-8(21)19-15-11(17)4-10(16)9(14(15)18)5-20(6-12(22)24-2)7-13(23)25-3/h4H,5-7H2,1-3H3,(H,19,21) |
Clé InChI |
JOFWQAFCXCEUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I |
Autres numéros CAS |
19014-73-4 |
Synonymes |
N-(2,4,6-Triiodo-3-acetamidobenzyl)iminodiacetic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



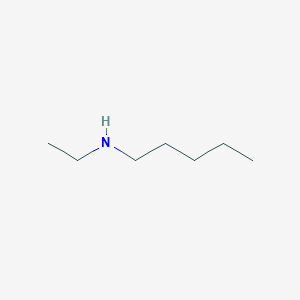


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
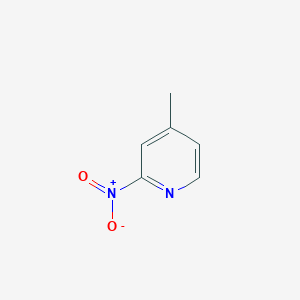
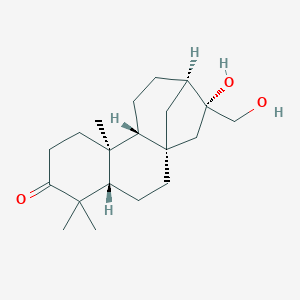
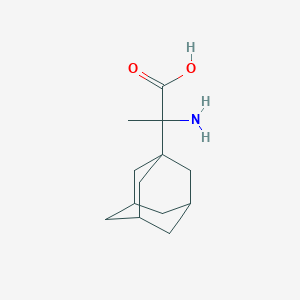


![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)



